Midazolam 2-Oxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Midazolam 2-Oxide is a derivative of midazolam, a well-known benzodiazepine used primarily for its sedative, anxiolytic, and anticonvulsant properties. This compound retains the core structure of midazolam but includes an additional oxygen atom, which can significantly alter its chemical and pharmacological properties.

準備方法

Synthetic Routes and Reaction Conditions: Midazolam 2-Oxide can be synthesized through various methods, including the oxidation of midazolam. One common approach involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction typically requires a solvent like dichloromethane and is carried out at room temperature to ensure optimal yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of advanced oxidation techniques and catalysts can further improve the yield and reduce the formation of by-products.

化学反応の分析

Types of Reactions: Midazolam 2-Oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more complex oxides.

Reduction: Reduction reactions can revert this compound back to midazolam.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce higher oxides, while reduction can yield midazolam.

科学的研究の応用

Midazolam 2-Oxide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying oxidation-reduction reactions.

Biology: Investigated for its potential effects on cellular processes and enzyme activities.

Medicine: Explored for its pharmacological properties, including its potential use as a sedative or anticonvulsant.

Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

作用機序

The mechanism of action of Midazolam 2-Oxide involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By enhancing the affinity of GABA for its receptor, this compound increases the inhibitory effect of GABA on neuronal excitability. This results in sedative, anxiolytic, and anticonvulsant effects. The molecular targets include the GABA receptor and associated ion channels, which play a crucial role in regulating neuronal activity.

類似化合物との比較

Midazolam: The parent compound, widely used for its sedative and anxiolytic properties.

Diazepam: Another benzodiazepine with similar pharmacological effects but a different chemical structure.

Alprazolam: Known for its anxiolytic properties, with a different substitution pattern on the benzodiazepine ring.

Uniqueness: Midazolam 2-Oxide is unique due to its additional oxygen atom, which can alter its pharmacokinetics and pharmacodynamics. This modification can lead to differences in its onset of action, duration of effect, and metabolic pathways compared to other benzodiazepines.

生物活性

Midazolam 2-Oxide, a metabolite of the widely used benzodiazepine midazolam, has garnered attention due to its unique pharmacological properties and biological activity. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, pharmacodynamics, case studies, and relevant research findings.

Overview of Midazolam and Its Metabolites

Midazolam is a short-acting hypnotic-sedative drug with various clinical applications, including sedation, anxiolysis, and anticonvulsant effects. The metabolism of midazolam primarily occurs through hydroxylation via cytochrome P450 enzymes (CYP3A4 and CYP3A5), producing several metabolites, including 1-hydroxy-midazolam (1-OH-M) and this compound .

Key Metabolites

- 1-Hydroxy-Midazolam (1-OH-M) : The major active metabolite accounting for 60-70% of midazolam's biotransformation products. It exhibits pharmacodynamic effects similar to midazolam itself .

- This compound : While less studied than 1-OH-M, it has been noted for its potential pharmacological activity.

Pharmacokinetics

Midazolam undergoes extensive first-pass metabolism, resulting in an oral bioavailability of approximately 40-50% . The pharmacokinetics of this compound are influenced by factors such as:

- Absorption : Rapid absorption from the gastrointestinal tract.

- Distribution : High lipid solubility leading to quick distribution in tissues.

- Metabolism : Primarily hepatic via CYP3A enzymes; genetic polymorphisms in these enzymes can affect drug metabolism and efficacy .

Pharmacodynamics

The biological activity of this compound is characterized by:

- Sedative Effects : Similar to midazolam and its primary metabolite, it binds to benzodiazepine receptors in the central nervous system (CNS).

- Anxiolytic Properties : Exhibits anxiolytic effects that contribute to its use in clinical settings.

- Anticonvulsant Activity : Potentially useful in seizure management due to its action on GABA receptors .

Comparison of Binding Affinity

| Compound | Binding Affinity (nM) |

|---|---|

| Midazolam | 1.4 |

| 1-Hydroxy-Midazolam | 2.2 |

| This compound | Not extensively quantified |

Study on Sedation Efficacy

A randomized controlled trial evaluated the efficacy of oral midazolam versus nitrous oxide for sedation in pediatric patients undergoing dental procedures. Results indicated that while midazolam was effective, patients receiving nitrous oxide reported a higher satisfaction level due to fewer attempts required for intravenous access .

Adverse Effects

Adverse effects associated with midazolam administration include dizziness and nausea. In studies comparing midazolam with nitrous oxide, some patients experienced significant side effects related to deeper sedation levels achieved with midazolam .

Research Findings

Recent research highlights the importance of understanding the pharmacological profile of this compound:

- Metabolic Pathways : Studies confirm that this compound is formed through oxidative metabolism and may have distinct pharmacological properties compared to other metabolites like 1-OH-M .

- Clinical Implications : Understanding the activity of this metabolite can inform dosing strategies and potential drug interactions, particularly in populations with varying CYP3A enzyme activity.

特性

CAS番号 |

59468-86-9 |

|---|---|

分子式 |

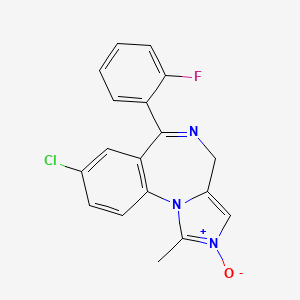

C18H13ClFN3O |

分子量 |

341.8 g/mol |

IUPAC名 |

8-chloro-6-(2-fluorophenyl)-1-methyl-2-oxido-4H-imidazo[1,5-a][1,4]benzodiazepin-2-ium |

InChI |

InChI=1S/C18H13ClFN3O/c1-11-22(24)10-13-9-21-18(14-4-2-3-5-16(14)20)15-8-12(19)6-7-17(15)23(11)13/h2-8,10H,9H2,1H3 |

InChIキー |

QVPQNEQZMOGERL-UHFFFAOYSA-N |

正規SMILES |

CC1=[N+](C=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4F)[O-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。